molecular formula C11H7FO2S B6279381 5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 893733-12-5

5-(3-fluorophenyl)thiophene-2-carboxylic acid

Cat. No. B6279381
CAS RN: 893733-12-5
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorophenyl)thiophene-2-carboxylic acid is an organic compound with the CAS Number: 893733-12-5 . It has a molecular weight of 222.24 .


Synthesis Analysis

Thiophene-2-carboxylic acid, which is a precursor to this compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(3-fluorophenyl)-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C11H7FO2S/c12-8-3-1-2-7 (6-8)9-4-5-10 (15-9)11 (13)14/h1-6H, (H,13,14) .


Chemical Reactions Analysis

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.24 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

5F-TPCA has a wide range of applications in scientific research. It is used as a building block in organic synthesis, and it can be used to synthesize various pharmaceuticals and other compounds. Additionally, it has been used in the synthesis of novel polymers and in the synthesis of compounds with potential therapeutic applications. It has also been used in the synthesis of organometallic complexes, which have potential applications in catalysis and drug delivery.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 5F-TPCA in laboratory experiments is its availability and relatively low cost. Additionally, its use in organic synthesis allows for the synthesis of a wide range of compounds. However, there are some limitations to using 5F-TPCA in laboratory experiments. For example, it is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, the mechanism of action of 5F-TPCA is not fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5F-TPCA in scientific research. For example, further research could be conducted to better understand the mechanism of action of 5F-TPCA and its potential applications in drug delivery and catalysis. Additionally, further research could be conducted to explore the potential therapeutic applications of 5F-TPCA, such as its potential use as an antioxidant or its potential use in the treatment of infections. Finally, further research could be conducted to explore the potential use of 5F-TPCA in the synthesis of novel polymers and other compounds.

Synthesis Methods

5F-TPCA can be synthesized in a variety of ways. One method involves the reaction of 3-fluorobenzaldehyde and thiophene-2-carboxylic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 5F-TPCA and other products. Another method involves the reaction of 3-fluorobenzaldehyde and ethyl thiophene-2-carboxylate in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 5F-TPCA and other products.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

5-(3-fluorophenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cathepsin S, an enzyme involved in protein degradation and immune responses . The compound acts as an inhibitor of cathepsin S, which can modulate the enzyme’s activity and influence related biochemical pathways. Additionally, this compound may interact with other proteins and enzymes, affecting their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cathepsin S, this compound can alter immune cell function and inflammatory responses . It may also impact other cell types by modulating the activity of enzymes and proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of cathepsin S involves binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in protein degradation pathways and immune responses. Additionally, this compound may interact with other biomolecules, influencing their function and stability through similar binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function can also be observed, with potential changes in enzyme activity, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-fluorophenyl)thiophene-2-carboxylic acid involves the introduction of a fluorine atom onto a phenyl ring, followed by the synthesis of a thiophene ring and the subsequent carboxylation of the molecule.", "Starting Materials": [ "3-fluoroaniline", "2-bromothiophene", "copper(I) iodide", "potassium carbonate", "carbon dioxide", "diethyl ether", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 3-fluoroaniline with nitric acid and sulfuric acid to yield 3-fluoronitrobenzene.", "Step 2: Reduction of 3-fluoronitrobenzene with iron and hydrochloric acid to yield 3-fluoroaniline.", "Step 3: Bromination of 2-bromothiophene with bromine and iron to yield 2-bromo- thiophene.", "Step 4: Suzuki coupling of 3-fluoroaniline and 2-bromo- thiophene using copper(I) iodide and potassium carbonate as catalysts to yield 5-(3-fluorophenyl)thiophene.", "Step 5: Carboxylation of 5-(3-fluorophenyl)thiophene with carbon dioxide in diethyl ether and acetic acid using sodium hydroxide as a base to yield 5-(3-fluorophenyl)thiophene-2-carboxylic acid.", "Step 6: Purification of the product by washing with hydrochloric acid, sodium bicarbonate, and water, and drying with sodium chloride." ] }

CAS RN

893733-12-5

Molecular Formula

C11H7FO2S

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.